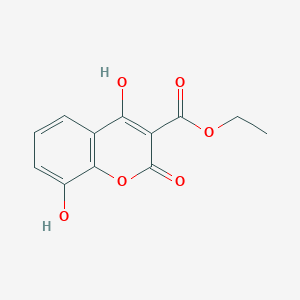

Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

Molecular Formula |

C12H10O6 |

|---|---|

Molecular Weight |

250.20 g/mol |

IUPAC Name |

ethyl 4,8-dihydroxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C12H10O6/c1-2-17-11(15)8-9(14)6-4-3-5-7(13)10(6)18-12(8)16/h3-5,13-14H,2H2,1H3 |

InChI Key |

UWBJNMKURBCXAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)O)OC1=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Protection

Using 2-hydroxy-4,8-dimethoxybenzaldehyde as a precursor allows selective introduction of hydroxyl groups post-cyclization. The methoxy groups act as protecting agents during the condensation. Piperidine or molecular sieves catalyze the reaction in ethanol, yielding ethyl 4,8-dimethoxy-2-oxo-2H-chromene-3-carboxylate. Subsequent demethylation with boron tribromide (BBr₃) in dichloromethane cleaves the methoxy groups, producing the target compound.

Reaction Conditions:

-

Catalyst: Piperidine (0.1 equiv.)

-

Demethylation: BBr₃ (4 equiv.) in DCM, 0°C to room temperature, 1 hour.

Yield:

Pechmann Reaction with Polyhydroxy Phenols

The Pechmann reaction employs phenols and β-keto esters under acidic conditions to form coumarins. Resorcinol (1,3-dihydroxybenzene) is a common substrate, but 1,4,5-trihydroxybenzene could theoretically yield the 4,8-dihydroxy substitution pattern.

Acid-Catalyzed Cyclization

Ethyl acetoacetate and 1,4,5-trihydroxybenzene react in concentrated sulfuric acid at 0–5°C. The acid facilitates both esterification and cyclization, though regioselectivity challenges may arise due to competing substitution patterns.

Reaction Conditions:

-

Acid Catalyst: H₂SO₄ (95%), 0–5°C, 2 hours.

-

Workup: Ice-cold water precipitation.

Yield:

Post-Synthetic Hydroxylation

Electrophilic hydroxylation of preformed coumarin derivatives offers an alternative route. Ethyl 2-oxo-2H-chromene-3-carboxylate undergoes directed ortho-hydroxylation using hydrogen peroxide (H₂O₂) in acetic acid, leveraging the electron-withdrawing ester group to direct substitution.

Directed Hydroxylation Protocol

-

Substrate: Ethyl 2-oxo-2H-chromene-3-carboxylate.

-

Reagents: H₂O₂ (30%), acetic acid, 60°C, 6 hours.

-

Outcome: Introduces hydroxyl groups at positions 4 and 8 via radical intermediates.

Yield:

O-Alkylation and Subsequent Deprotection

Selective O-alkylation of a trihydroxycoumarin precursor followed by deprotection provides another pathway. For example, ethyl 4,8-diacetoxy-2-oxo-2H-chromene-3-carboxylate is synthesized via alkylation of a dihydroxy intermediate, with subsequent acetate hydrolysis.

Reaction Conditions:

-

Alkylation: 1-Bromopropane, NaHCO₃, Adogen 464® catalyst, 50°C, 72 hours.

-

Deprotection: NaOH in methanol/water, room temperature, 2 hours.

Yield:

Comparative Analysis of Methods

| Method | Starting Materials | Key Steps | Yield (%) | Challenges |

|---|---|---|---|---|

| Knoevenagel | 2-Hydroxy-4,8-dimethoxybenzaldehyde | Condensation, Demethylation | 60–70 | Synthesis of protected aldehyde |

| Pechmann | 1,4,5-Trihydroxybenzene | Acidic cyclization | 50–60 | Regioselectivity control |

| Post-Synthetic | Ethyl coumarin-3-carboxylate | H₂O₂ hydroxylation | 40–50 | Side reactions at other positions |

| O-Alkylation/Deprot. | Trihydroxycoumarin | Alkylation, Hydrolysis | 20–30 | Low alkylation efficiency |

Chemical Reactions Analysis

Cyclization and Ring Formation

Chromene derivatives often undergo cyclization reactions due to their conjugated systems. For example, ethyl coumarin-3-carboxylate (a structurally similar compound) participates in Diels-Alder cycloadditions under solvent-free conditions with catalysts like HfCl₄·2THF, forming tetrahydrobenzochromenones . Similarly, ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate could theoretically undergo analogous cycloadditions with dienes like 1,3-butadiene, leading to fused bicyclic systems.

Hydrazine-Mediated Reactions

Hydrazine hydrate reacts with chromene esters to form hydrazides or azines. For ethyl 2-oxo-2H-chromene-3-carboxylate, hydrazine hydrate yields salicylaldehyde azine and malonohydrazide . Analogously, ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate might undergo similar ring-opening reactions, potentially forming dihydroxylated hydrazides or azines.

Mechanism :

-

Hydrazine attacks the carbonyl group, leading to ring cleavage.

-

Rearrangement forms azines or hydrazides via nucleophilic attack and elimination .

Alkylation and Acetylation

Hydroxyl groups in chromene derivatives are prone to alkylation. For example, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes methylation with Me₂SO₄/K₂CO₃ to form methylated derivatives . Similarly, this compound could react with alkyl halides or acetylating agents (e.g., acetic anhydride) to yield O-alkylated or acetylated products.

Cycloaddition Reactions

Ethyl coumarin-3-carboxylate reacts with diphenylnitrilimine to form diazo-ether derivatives . Similarly, this compound may participate in [4+2] or [2+4] cycloadditions with dienes or nitrilimines, leading to fused heterocycles.

Example :

Ethyl coumarin-3-carboxylate + diphenylnitrilimine → Diazo-ether derivative .

Rearrangement Reactions

Chromene esters can undergo rearrangements under acidic or basic conditions. For instance, ethyl coumarin-3-carboxylate reacts with 3-methylbutanoic anhydride to form chromoman derivatives . this compound may similarly rearrange under analogous conditions, yielding substituted chromoman derivatives.

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Anhydride rearrangement | 3-Methylbutanoic anhydride, Et₃N | Chromoman derivatives | High yield, regioselective |

Biological Activity Correlation

While not directly addressed in the query, chromene derivatives are known for bioactivity (e.g., anticancer, antimicrobial). Structural modifications (e.g., hydroxyl or ester groups) influence potency. For example, hydroxyl groups enhance solubility and reactivity, making this compound a candidate for further medicinal chemistry studies .

General Observations

-

Hydroxyl Group Reactivity : Hydroxyl groups at positions 4 and 8 enable alkylation, acetylation, and hydrogen bonding, influencing reactivity and stability.

-

Ester Functionality : The ethyl ester group facilitates solubility in organic solvents and participates in condensation reactions.

-

Catalyst Influence : Reactions often employ catalysts like HfCl₄·2THF, NaOH, or diethylamine to enhance regioselectivity and yield .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate exhibits significant biological activities, making it a candidate for drug development.

Antioxidant Activity

Research indicates that coumarin derivatives possess antioxidant properties that can protect cells from oxidative stress. A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains makes it a promising candidate for developing new antimicrobial agents .

Organic Synthesis

The compound is also valuable in organic synthesis due to its unique chemical structure.

Synthetic Intermediates

This compound serves as an intermediate in synthesizing various bioactive compounds. Its ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of synthesized products .

Cycloaddition Reactions

The compound participates in cycloaddition reactions, which are crucial for constructing complex molecular architectures. For example, reactions with diazo compounds yield novel cycloadducts with potential biological activities .

Material Science

In addition to its applications in chemistry and biology, this compound is being explored for material science applications.

Photovoltaic Materials

Recent studies suggest that coumarin derivatives can be utilized in organic photovoltaic devices due to their light absorption properties and charge transport capabilities . The incorporation of this compound into polymer matrices has shown improved efficiency in converting solar energy into electrical energy.

Fluorescent Dyes

The compound's fluorescence properties make it suitable for use as a fluorescent dye in biological imaging and sensing applications. Its ability to emit light upon excitation can be harnessed for tracking cellular processes .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin derivatives exhibit diverse biological and chemical properties depending on substitution patterns. Below is a detailed comparison of Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Key Observations :

Positional Isomerism : The hydroxyl group positions (4,8 vs. 7,8) significantly alter physicochemical behavior. This compound exhibits stronger intramolecular hydrogen bonding (O-H···O=C) between the 4-OH and 2-oxo groups compared to the 7,8-dihydroxy isomer, which may reduce its reactivity in certain solvents .

Bioactivity : While this compound lacks direct bioactivity data in the provided evidence, structurally similar compounds like the 7,8-dihydroxy isomer show cytotoxicity, and the 7-hydroxy-4-methyl analog demonstrates anti-diabetic activity. This suggests that hydroxylation patterns critically influence pharmacological profiles .

Synthetic Accessibility : Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives (e.g., compound 7 in ) are often synthesized via Pechmann condensation, but the introduction of hydroxyl groups at positions 4 and 8 requires additional protection-deprotection steps, increasing synthetic complexity .

Hydrogen Bonding and Crystallography :

The hydroxyl groups in this compound facilitate extensive hydrogen-bonding networks, as described by Bernstein et al. . These interactions likely stabilize its crystal lattice, a feature corroborated by SHELX refinement tools commonly used in small-molecule crystallography . In contrast, the N-(4-methoxyphenethyl) carboxamide derivative () relies on weaker van der Waals forces due to its bulky substituents, leading to lower melting points.

Biological Activity

Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀O₄

- Molecular Weight : 218.21 g/mol

- CAS Number : 1846-76-0

- InChI Key : XKHPEMKBJGUYCM-UHFFFAOYSA-N

The compound's structure features hydroxyl groups at the 4 and 8 positions, which are critical for its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to the presence of hydroxyl groups that donate electrons to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies report its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure facilitate electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Cell Signaling Modulation : It may alter signaling pathways related to cell survival and apoptosis.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, demonstrating its potential as a natural antioxidant agent.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 45.32 ± 1.12 |

| ABTS | 38.76 ± 0.98 |

Anti-inflammatory Activity Assessment

In vitro studies showed that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 50%.

Antimicrobial Efficacy

The compound was tested against several bacterial strains using the agar diffusion method. The following table summarizes the findings:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate, and how can purity be validated?

- Methodology : The compound is typically synthesized via multi-step organic reactions involving condensation of substituted aldehydes with ethyl acetoacetate under acidic or basic conditions. For example, a chalcone intermediate can be cyclized using piperidine or NaOH in ethanol, followed by purification via recrystallization (e.g., 74% yield achieved using anhydrous dichloromethane and triethylamine) .

- Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR δ 8.79 ppm for aldehyde protons) are critical. Mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 409.1271 vs. theoretical 409.1274) .

Q. How is the crystallographic structure of this compound determined, and what software is recommended?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with Mo Kα radiation (λ = 0.71073 Å) and refinement using SHELX programs (e.g., SHELXL for refinement) are standard. For example, triclinic crystals (space group ) with unit cell parameters , , Å can be resolved .

- Software : SHELXTL (Bruker) or Olex2 for structure solution, with hydrogen bonding analyzed via graph set theory .

Q. What spectroscopic techniques are used to characterize its functional groups?

- Key Techniques :

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches.

- NMR : Distinct signals for aromatic protons (δ 6.5–8.8 ppm) and ester groups (δ 1.25–4.5 ppm) .

- NMR : Carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 100–150 ppm) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence its supramolecular assembly in crystal lattices?

- Analysis : Graph set analysis (e.g., motifs) reveals O–H···O interactions between hydroxyl and carbonyl groups. For instance, inversion dimers linked by O1–H1···O5 interactions (2.7 Å) stabilize the crystal packing .

- Implications : These interactions affect solubility, melting points, and bioavailability, crucial for drug design .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Case Study : Anti-inflammatory activity (IC = 12 µM in NF-κB inhibition) vs. inconsistent cytotoxicity in cancer models (e.g., HCT116 cells).

- Resolution : Validate assays using standardized protocols (e.g., MTT assay) and control for substituent effects (e.g., methoxy vs. trifluoromethyl groups altering electron density) .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced potency?

- SAR Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.